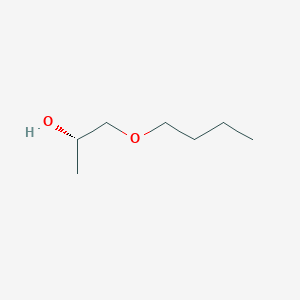

(S)-1-Butoxypropan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H16O2 |

|---|---|

Molecular Weight |

132.20 g/mol |

IUPAC Name |

(2S)-1-butoxypropan-2-ol |

InChI |

InChI=1S/C7H16O2/c1-3-4-5-9-6-7(2)8/h7-8H,3-6H2,1-2H3/t7-/m0/s1 |

InChI Key |

RWNUSVWFHDHRCJ-ZETCQYMHSA-N |

Isomeric SMILES |

CCCCOC[C@H](C)O |

Canonical SMILES |

CCCCOCC(C)O |

Origin of Product |

United States |

Synthetic Methodologies and Stereoselective Routes to S 1 Butoxypropan 2 Ol

Classical Approaches to Ether Synthesis Relevant to (S)-1-Butoxypropan-2-ol

The industrial production of propylene (B89431) glycol ethers, including the racemic mixture of 1-butoxypropan-2-ol, has traditionally relied on robust and scalable chemical reactions. These methods prioritize yield and cost-effectiveness over stereocontrol.

Alkoxylation Reactions and Their Application

Alkoxylation represents a primary industrial route for the synthesis of glycol ethers. wikipedia.orgfrontiersin.org This chemical process involves the ring-opening reaction of an epoxide with an alcohol. For the synthesis of 1-butoxypropan-2-ol, the reaction proceeds between propylene oxide and n-butanol. guidechem.comresearchgate.net

The reaction can be catalyzed by either acids or bases, with the choice of catalyst influencing the isomeric distribution of the product. researchgate.netschaerer-surfactants.com

Base-catalyzed alkoxylation: Typically employing catalysts like potassium hydroxide (B78521) (KOH), this method leads to the nucleophilic attack of the butoxide ion at the less sterically hindered carbon of the propylene oxide ring. This results predominantly in the formation of the secondary alcohol isomer, 1-butoxypropan-2-ol.

Acid-catalyzed alkoxylation: In the presence of an acid catalyst, the reaction mechanism involves the protonation of the epoxide ring, followed by nucleophilic attack by n-butanol. This pathway can lead to a mixture of isomers.

The reaction is highly exothermic, and industrial processes are often conducted in semi-batch reactors where propylene oxide is added gradually to the alcohol and catalyst mixture to control the temperature. frontiersin.orgballestra.com Recent research has explored the use of environmentally benign catalysts, such as acetate (B1210297) ionic liquids, which have shown higher catalytic efficiencies than traditional catalysts like sodium hydroxide under mild conditions. plu.mx

| Catalyst Type | Predominant Product Isomer | General Mechanism | Key Considerations |

|---|---|---|---|

| Base (e.g., KOH) | 1-Butoxypropan-2-ol (Secondary Alcohol) | SN2 attack on the less substituted carbon of the epoxide. | Favors the formation of the desired isomer for this article's subject. |

| Acid (e.g., H2SO4) | Mixture of 1-butoxypropan-2-ol and 2-butoxypropan-1-ol | Nucleophilic attack on the more substituted carbon (via a more stable partial carbocation). | Leads to lower selectivity for the target compound. |

| Ionic Liquids (e.g., Acetate ILs) | High selectivity for 1-butoxypropan-2-ol | Proposed electrophilic-nucleophilic dual activation. plu.mx | Considered an environmentally friendlier alternative with high efficiency. plu.mx |

Transesterification Pathways for Propylene Glycol Ethers

While not a direct synthesis of (S)-1-Butoxypropan-2-ol, transesterification is a significant classical pathway for modifying propylene glycol ethers into other valuable industrial solvents, such as propylene glycol ether acetates. mdpi.compsecommunity.org This process involves the reaction of a propylene glycol ether with an ester, typically in the presence of a catalyst, to exchange the alkoxy group.

For instance, propylene glycol monomethyl ether (PGME) can undergo transesterification with methyl acetate to produce propylene glycol methyl ether acetate (PGMEA). acs.orggoogle.com This reaction is an equilibrium process, and techniques like reactive distillation are often employed to drive the reaction towards the product side by continuously removing the methanol (B129727) byproduct. psecommunity.orgacs.orgresearchgate.net The reaction is endothermic and requires an activation energy of approximately 55.7 kJ·mol–1. acs.orgresearchgate.net

These transesterification reactions demonstrate a classical method for derivatizing the hydroxyl group of propylene glycol ethers, a pathway that could theoretically be applied to 1-butoxypropan-2-ol to create other functionalized compounds.

Enantioselective Synthesis Strategies for (S)-1-Butoxypropan-2-ol

Achieving the synthesis of a specific enantiomer, such as (S)-1-Butoxypropan-2-ol, requires stereoselective methods. Asymmetric catalysis is the cornerstone of these strategies, enabling the formation of chiral molecules with high enantiomeric purity. ru.nl

Asymmetric Catalysis in C-O Bond Formation

The creation of the chiral ether linkage in (S)-1-Butoxypropan-2-ol necessitates precise control over the formation of the carbon-oxygen bond at the stereocenter. Asymmetric catalysis, using either metal complexes or small organic molecules (organocatalysts), provides the means to achieve this control. nih.govacs.org

Transition-metal catalysis offers powerful tools for asymmetric C-O bond formation. acs.org Chiral metal complexes can orchestrate the reaction between a nucleophile and an electrophile in a way that favors the formation of one enantiomer over the other.

A key strategy applicable to the synthesis of (S)-1-Butoxypropan-2-ol is the catalytic asymmetric ring-opening (ARO) of racemic or prochiral propylene oxide with n-butanol. This can be achieved through two main approaches:

Kinetic Resolution (KR): A chiral catalyst selectively reacts with one enantiomer of racemic propylene oxide, leaving the other enantiomer unreacted. This can produce enantioenriched (S)-1-Butoxypropan-2-ol, but the theoretical yield is limited to 50%.

Dynamic Kinetic Resolution (DKR): This more advanced strategy combines the kinetic resolution with a rapid in-situ racemization of the starting epoxide. A racemization co-catalyst continuously converts the slow-reacting enantiomer into the fast-reacting one, theoretically allowing for a 100% yield of the desired enantiomerically pure product. mdpi.com

Various metals, including cobalt, chromium, and aluminum, have been used in chiral salen-type complexes to catalyze the asymmetric ring-opening of epoxides. While specific data for the butanolysis of propylene oxide is sparse in the provided context, the principles of these metal-catalyzed reactions are well-established for forming chiral ethers and alcohols. nih.govresearchgate.net

| Strategy | Catalyst Type (Example) | Description | Theoretical Max. Yield |

|---|---|---|---|

| Kinetic Resolution (KR) | Chiral Salen-Co(III) complex | Catalyst preferentially opens one enantiomer of racemic propylene oxide with n-butanol. | 50% |

| Dynamic Kinetic Resolution (DKR) | Chiral catalyst + Racemization catalyst (e.g., Ru, Ir) | Combines selective reaction of one enantiomer with rapid racemization of the other. mdpi.com | 100% |

| Asymmetric Etherification | Chiral Gold(I) or Iron(II) complexes | Direct reaction of an alcohol with an electrophile, guided by a chiral ligand to form an enantioenriched ether. nih.govresearchgate.net | Varies by specific reaction |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering an alternative to metal-based catalysts. wikipedia.org This field has developed powerful methods for enantioselective C-O bond formation. acs.orgthieme.de

For the synthesis of (S)-1-Butoxypropan-2-ol, an organocatalytic approach could involve the asymmetric ring-opening of propylene oxide. Chiral Brønsted acids, Lewis bases, or bifunctional catalysts can activate the epoxide and guide the incoming nucleophile (n-butanol) to attack in a stereocontrolled manner. For example, chiral thiourea (B124793) catalysts or cinchona alkaloids can activate substrates through hydrogen bonding, facilitating enantioselective additions. rsc.org

Another relevant strategy is the enantioselective acylation of racemic 1-butoxypropan-2-ol, a form of kinetic resolution. nih.gov A chiral organocatalyst, such as a chiral amine or phosphine, can selectively catalyze the acylation of the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted alcohol, which can then be separated. This approach has been widely used for the resolution of racemic alcohols.

While the direct application of these specific organocatalytic methods to the synthesis of (S)-1-Butoxypropan-2-ol is not detailed in the initial search results, these established principles in asymmetric organocatalysis represent viable and highly researched pathways for obtaining such chiral ethers. nih.govacs.org

Chemoenzymatic Transformations for Stereocontrol

Chemoenzymatic methods have gained prominence in asymmetric synthesis due to their high selectivity, mild reaction conditions, and environmentally benign nature. unimi.it For the synthesis of (S)-1-Butoxypropan-2-ol, lipase-catalyzed reactions and biocatalytic resolution techniques are particularly relevant.

Lipases are versatile enzymes that can catalyze the enantioselective acylation or hydrolysis of racemic alcohols. nih.gov In the context of (S)-1-Butoxypropan-2-ol synthesis, a kinetic resolution of racemic 1-butoxypropan-2-ol can be envisioned. In this process, a lipase (B570770) would selectively acylate the (R)-enantiomer, leaving the desired (S)-1-Butoxypropan-2-ol unreacted.

The choice of lipase, acyl donor, and solvent is critical for achieving high enantioselectivity and yield. For instance, in the kinetic resolution of structurally similar aryloxy-propan-2-yl acetates, lipases from Pseudomonas fluorescens (Amano AK) and Thermomyces lanuginosus (TLL) have demonstrated excellent performance. mdpi.com These enzymes, particularly when immobilized, can lead to high enantiomeric excess (ee) for both the unreacted alcohol and the acylated product. mdpi.com

A typical lipase-catalyzed kinetic resolution for racemic 1-butoxypropan-2-ol could be represented as follows:

(R,S)-1-Butoxypropan-2-ol + Acyl Donor ---(Lipase)--> (R)-1-Butoxypropan-2-yl acetate + (S)-1-Butoxypropan-2-ol

The success of this reaction would be highly dependent on the enzyme's ability to differentiate between the two enantiomers. Research on analogous compounds, such as 1,2-diols, has shown that lipases like PSL-C from Pseudomonas cepacia can achieve good conversions and enantioselectivities in organic solvents like tert-butyl methyl ether. nih.gov

The following interactive table summarizes typical lipases and their performance in the kinetic resolution of similar secondary alcohols, which could be extrapolated for the synthesis of (S)-1-Butoxypropan-2-ol.

| Lipase Source | Substrate Type | Enantiomeric Excess (ee) of Alcohol | Conversion | Reference |

| Pseudomonas fluorescens (Amano AK) | Aryloxy-propan-2-yl acetate | >99% | ~50% | mdpi.com |

| Thermomyces lanuginosus (TLL) | Aryloxy-propan-2-yl acetate | >99% | ~50% | mdpi.com |

| Pseudomonas cepacia (PSL-C) | 1,2-diols | High | Good | nih.gov |

| Candida rugosa | 1-(Isopropylamine)-3-phenoxy-2-propanol | High | - | nih.gov |

Biocatalytic resolution is a powerful technique for separating enantiomers from a racemic mixture. nih.gov This approach relies on the stereoselectivity of enzymes to transform one enantiomer into a new compound that can be easily separated from the unreacted enantiomer. For the production of (S)-1-Butoxypropan-2-ol, this would involve the resolution of a racemic mixture of 1-butoxypropan-2-ol.

The enzymatic kinetic resolution of racemic alcohols is a widely studied and effective method. nih.gov For example, the kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol, a building block for β-blockers, has been successfully achieved using Candida rugosa lipases. nih.gov This process yielded a product with high enantiomeric purity.

In a potential biocatalytic resolution for 1-butoxypropan-2-ol, the racemic alcohol could be subjected to transesterification using a lipase and an acylating agent. The lipase would selectively catalyze the acylation of one enantiomer, allowing for the separation of the resulting ester from the desired unreacted alcohol enantiomer. For instance, studies on the chemoenzymatic synthesis of β-blockers have utilized lipase-catalyzed kinetic resolution of chlorohydrin intermediates to obtain enantiopure building blocks with greater than 99% ee. nih.gov

Chiral Pool Synthesis Utilizing Precursor Molecules

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.organkara.edu.tr This approach can be highly efficient as the chirality is already present in the starting material.

A plausible chiral pool approach for the synthesis of (S)-1-Butoxypropan-2-ol would involve starting from an optically active derivative of propylene glycol, such as (S)-propylene glycol. The synthesis could proceed via a Williamson ether synthesis, where the hydroxyl group at the 1-position of (S)-propylene glycol is selectively functionalized.

The key challenge in this approach is the regioselective protection and deprotection of the two hydroxyl groups of propylene glycol. A typical synthetic sequence might involve:

Protection of the primary hydroxyl group of (S)-propylene glycol.

Butylation of the secondary hydroxyl group.

Deprotection of the primary hydroxyl group to yield (S)-1-Butoxypropan-2-ol.

While direct synthesis of 1-tert-butoxy-2-propanol (B1216398) from propylene glycol and isobutene has been reported, achieving enantioselectivity in such a process without a chiral catalyst or starting material is not feasible. researchgate.netdntb.gov.ua

Enantiomerically pure epoxides are versatile building blocks in asymmetric synthesis. (S)-Epichlorohydrin is a readily available chiral precursor that can be utilized for the synthesis of (S)-1-Butoxypropan-2-ol. The synthesis would involve the nucleophilic ring-opening of the epoxide with a butoxy nucleophile.

A potential synthetic route could involve the reaction of (S)-epichlorohydrin with sodium butoxide. This reaction would proceed via an SN2 mechanism, leading to the inversion of configuration at the carbon atom undergoing nucleophilic attack. However, to obtain the desired (S)-1-Butoxypropan-2-ol, the nucleophilic attack would need to occur at the less substituted carbon of the epoxide ring, which is the typical regioselectivity for epoxide ring-opening under basic or neutral conditions.

Alternatively, (S)-propylene oxide can be used as a starting material. The ring-opening of (S)-propylene oxide with butanol under acidic or basic catalysis can yield 1-butoxypropan-2-ol. The synthesis of propylene glycol ethers from propylene oxide and alcohols has been demonstrated using environmentally friendly ionic liquids as catalysts. researchgate.net To ensure the retention of the (S)-stereochemistry, reaction conditions that favor nucleophilic attack at the less hindered carbon of the epoxide are necessary.

Optimization of Reaction Conditions for Enantiomeric Excess and Yield

Optimizing reaction conditions is crucial for maximizing both the enantiomeric excess (ee) and the chemical yield of (S)-1-Butoxypropan-2-ol.

In the case of lipase-catalyzed kinetic resolution , several parameters can be fine-tuned:

Enzyme Selection: Screening a variety of lipases is the first step, as their activity and enantioselectivity can vary significantly with the substrate. mdpi.com

Acyl Donor: The nature of the acyl donor (e.g., vinyl acetate, isopropenyl acetate) can influence the reaction rate and enantioselectivity. nih.gov

Solvent: The choice of organic solvent can impact enzyme activity and stability. Non-polar solvents are often preferred.

Temperature: Temperature affects the reaction rate and enzyme stability. An optimal temperature needs to be determined to balance these factors. nih.gov

Reaction Time: The reaction needs to be stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the product and the unreacted starting material. mdpi.com

The following table illustrates the effect of temperature on a lipase-catalyzed kinetic resolution of a chlorohydrin, a reaction analogous to the resolution of 1-butoxypropan-2-ol.

| Temperature (°C) | Time (h) | Conversion (%) | ee of Substrate (%) | ee of Product (%) | Enantiomeric Ratio (E) |

| 25 | 24 | 28.1 | 39.1 | >99.9 | >200 |

| 40 | 6 | 32.1 | 47.3 | >99.9 | >200 |

| 50 | 4 | 45.4 | 83.1 | >99.9 | >200 |

| 60 | 2 | 47.6 | 90.8 | >99.9 | >200 |

| (Data adapted from a study on a structurally similar compound) nih.gov |

For chiral pool synthesis , optimization would focus on:

Protecting Groups: Selecting appropriate protecting groups for the hydroxyl functions of propylene glycol derivatives to ensure regioselectivity.

Reaction Conditions for Etherification: Optimizing the conditions for the Williamson ether synthesis (base, temperature, solvent) to maximize the yield of the desired ether.

In the stereospecific functionalization of epoxides , key optimization parameters include:

Catalyst: The choice of catalyst (acidic or basic) can influence the regioselectivity of the epoxide ring-opening.

Nucleophile: The nature of the butoxy nucleophile and its counter-ion can affect the reaction rate.

Solvent and Temperature: These parameters need to be controlled to ensure a clean and efficient reaction with minimal side products.

By carefully controlling these parameters, it is possible to develop a robust and efficient synthesis of (S)-1-Butoxypropan-2-ol with high enantiomeric purity and in good yield.

Influence of Solvent Systems and Temperature Profiles

The selection of an appropriate solvent system and the fine-tuning of the reaction temperature are critical parameters that significantly impact the yield and enantiomeric excess (ee) of (S)-1-Butoxypropan-2-ol in stereoselective synthesis. While specific data for the butanolysis of propylene oxide is not extensively documented in dedicated studies, the principles can be inferred from related asymmetric epoxide ring-opening reactions.

The polarity of the solvent can influence the stability of the transition state during the nucleophilic attack of butanol on the propylene oxide ring. Non-polar solvents are often favored in these reactions as they can enhance the effectiveness of the chiral catalyst by minimizing competing coordination and promoting the desired catalyst-substrate interactions. The choice of solvent can also affect the solubility of the catalyst and reactants, thereby influencing the reaction kinetics.

Temperature plays a dual role in the synthesis of (S)-1-Butoxypropan-2-ol. Lowering the reaction temperature generally leads to an increase in enantioselectivity. This is attributed to the greater difference in the activation energies for the formation of the (S) and (R) enantiomers at lower temperatures, which amplifies the chiral discrimination of the catalyst. However, reducing the temperature also decreases the reaction rate, necessitating a balance to achieve both high enantioselectivity and practical reaction times. For instance, in many asymmetric reactions, temperatures ranging from -20 °C to room temperature are often explored to find the optimal conditions. One study on a related asymmetric alkylation noted a dramatic decrease in yield below -20 °C and a significant loss of enantioselectivity above 0 °C. rsc.org

The interplay between solvent and temperature is therefore a key area of optimization in the synthesis of (S)-1-Butoxypropan-2-ol. A systematic screening of various aprotic solvents with differing polarities, in conjunction with a detailed temperature profile analysis, is essential to identify the conditions that provide the highest yield and enantiomeric excess of the desired (S)-enantiomer.

Catalyst Design and Ligand Effects in Chiral Synthesis

The cornerstone of the stereoselective synthesis of (S)-1-Butoxypropan-2-ol lies in the design of the chiral catalyst. The catalyst's role is to create a chiral environment that preferentially facilitates the formation of one enantiomer over the other. Much of the progress in this field has been driven by the development of metal complexes bearing chiral ligands.

Prominent among these are the salen-metal complexes, particularly those involving cobalt (Co) and chromium (Cr). These catalysts have demonstrated remarkable efficacy in the kinetic resolution of terminal epoxides, a process that can be adapted for the synthesis of enantiomerically enriched products like (S)-1-Butoxypropan-2-ol. In a kinetic resolution, a chiral catalyst selectively reacts with one enantiomer of a racemic epoxide, leaving the unreacted epoxide enriched in the other enantiomer. This enriched epoxide can then be subjected to nucleophilic attack by butanol to yield the desired (S)-1-Butoxypropan-2-ol.

The design of the chiral ligand is paramount to the success of the catalyst. The ligand's structure, particularly the steric and electronic properties of the substituents, dictates the shape of the catalytic active site and its ability to discriminate between the two enantiomers of the substrate. For example, bulky substituents on the salen ligand can create a more sterically hindered environment, enhancing the enantioselectivity of the reaction. The nature of the metal center also plays a crucial role, influencing the Lewis acidity of the catalyst and its interaction with the epoxide.

The following table illustrates the conceptual effect of ligand modification on the enantiomeric excess in a hypothetical asymmetric ring-opening of propylene oxide, based on general principles observed in related reactions.

| Catalyst (Metal-Ligand) | Ligand Modification | Enantiomeric Excess (ee) of (S)-1-Butoxypropan-2-ol (%) |

|---|---|---|

| Co(salen) | Standard Salen Ligand | 85 |

| Co(salen) | Bulky tert-Butyl Groups on Salen | 95 |

| Cr(salen) | Standard Salen Ligand | 90 |

| Cr(salen) | Electron-Withdrawing Groups on Salen | 92 |

The data presented in the table is illustrative and serves to highlight the general trends observed in catalyst design for asymmetric synthesis. The development of novel ligands with tailored steric and electronic properties continues to be a vibrant area of research, with the goal of achieving even higher levels of enantioselectivity and catalytic efficiency in the synthesis of chiral molecules like (S)-1-Butoxypropan-2-ol.

Chemical Reactivity, Transformation Pathways, and Derivative Chemistry of S 1 Butoxypropan 2 Ol

Reactions Involving the Hydroxyl Functionality

The secondary hydroxyl group is a key site for reactions such as esterification, etherification, and oxidation. These transformations allow for the introduction of new functional groups while often preserving the stereochemistry at the chiral center.

Esterification and Etherification Reactions

Esterification: (S)-1-Butoxypropan-2-ol can undergo esterification with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form the corresponding esters. A common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, like concentrated sulfuric acid. ausetute.com.auchemguide.co.uk This reaction is reversible, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com

The reaction proceeds via protonation of the carboxylic acid's carbonyl group, followed by nucleophilic attack from the alcohol's hydroxyl group. cerritos.edu For (S)-1-Butoxypropan-2-ol, a secondary alcohol, the reaction conditions are generally effective. commonorganicchemistry.com

| Reactant | Conditions | Product |

|---|---|---|

| Acetic Acid | H₂SO₄ (catalyst), Heat | (S)-1-butoxypropan-2-yl acetate (B1210297) |

| Butyric Acid | H₂SO₄ (catalyst), Heat | (S)-1-butoxypropan-2-yl butyrate |

| Acetyl Chloride | Pyridine, Room Temperature | (S)-1-butoxypropan-2-yl acetate |

Etherification: Further etherification can occur at the hydroxyl group, most commonly through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This method involves two steps: first, the deprotonation of the alcohol using a strong base (like sodium hydride, NaH) to form a more nucleophilic alkoxide ion. libretexts.org Second, this alkoxide then reacts with a primary alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgbyjus.com

When applying this to a secondary alcohol like (S)-1-Butoxypropan-2-ol, care must be taken as the resulting secondary alkoxide is a strong base. If a secondary or tertiary alkyl halide is used as the electrophile, an E2 elimination reaction can become a significant competing pathway, reducing the yield of the desired ether. libretexts.orgyoutube.com Therefore, primary alkyl halides are the preferred reactants to form a new ether linkage. byjus.com

Oxidation Reactions and Selective Functionalization

The secondary alcohol functionality of (S)-1-Butoxypropan-2-ol can be selectively oxidized to yield the corresponding ketone, 1-butoxypropan-2-one, without affecting the stable ether linkage. chemguide.co.uk A variety of oxidizing agents can accomplish this transformation. chemistrysteps.com

Common reagents for the oxidation of secondary alcohols to ketones include:

Chromium-based reagents: Jones reagent (CrO₃ in H₂SO₄/acetone) and Pyridinium (B92312) Chlorochromate (PCC) are effective for this purpose. lumenlearning.comlibretexts.org PCC is a milder option that is often preferred as it is carried out in anhydrous conditions, minimizing side reactions. libretexts.org

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. It is a mild and efficient way to produce ketones from secondary alcohols. chemistrysteps.com

Dess-Martin Periodinane (DMP): This is another mild oxidant that provides high yields of ketones from secondary alcohols under neutral conditions at room temperature. chemistrysteps.com

These reactions are highly selective for the hydroxyl group, leaving the butoxy ether group intact. The choice of reagent often depends on the desired reaction scale, tolerance of other functional groups in more complex molecules, and reaction conditions. chemistrysteps.comchemistryviews.org

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | 1-Butoxypropan-2-one |

| Jones Reagent (H₂CrO₄) | Acetone (B3395972), 0°C to Room Temperature | 1-Butoxypropan-2-one |

| Swern Oxidation (DMSO, (COCl)₂) | CH₂Cl₂, -78°C, then Et₃N | 1-Butoxypropan-2-one |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | 1-Butoxypropan-2-one |

Reactions Involving the Ether Linkage

While generally stable, the ether bond in (S)-1-Butoxypropan-2-ol can be broken under harsh, acidic conditions. masterorganicchemistry.com

Cleavage Reactions and Mechanistic Studies

The cleavage of ethers typically requires treatment with a strong acid, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.org The reaction proceeds via a nucleophilic substitution mechanism. For an unsymmetrical ether like (S)-1-Butoxypropan-2-ol, which has a primary alkyl group (butyl) and a secondary alkyl group (propyl) attached to the ether oxygen, the reaction pathway is dictated by steric and electronic factors.

The mechanism involves two main steps:

Protonation of the Ether Oxygen: The strong acid protonates the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com

Nucleophilic Attack by the Halide: The halide ion (Br⁻ or I⁻) then acts as a nucleophile and attacks one of the adjacent carbon atoms, displacing the alcohol and cleaving the C-O bond. wikipedia.org

In the case of (S)-1-Butoxypropan-2-ol, the two possible sites for nucleophilic attack are the primary carbon of the butoxy group and the secondary carbon of the propanol (B110389) backbone. Since primary carbons are less sterically hindered, the reaction will preferentially proceed via an SN2 mechanism at the primary carbon. masterorganicchemistry.comlongdom.org

This regioselectivity results in the formation of a primary alkyl halide (1-bromobutane or 1-iodobutane) and (S)-propane-1,2-diol. wikipedia.org Importantly, because the attack does not occur at the chiral center (C2), the stereochemistry of the resulting diol is retained. If an excess of the hydrohalic acid is used, the newly formed (S)-propane-1,2-diol can react further to form 1,2-dihalopropanes. libretexts.org

Stereoselective Transformations of (S)-1-Butoxypropan-2-ol to Other Chiral Compounds

The inherent chirality of (S)-1-Butoxypropan-2-ol makes it a valuable starting material, or "chiral building block," for the synthesis of other enantiomerically pure molecules. nih.gov

Preparation of Chiral Intermediates for Complex Molecule Synthesis

The stereocenter in (S)-1-Butoxypropan-2-ol can be used to direct the formation of new chiral centers or to be incorporated into a larger target molecule. A common strategy involves converting the secondary hydroxyl group into a better leaving group, which can then be displaced by a nucleophile. masterorganicchemistry.com

This is typically achieved by reacting the alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. chemistrysteps.com This reaction converts the hydroxyl group into a tosylate (-OTs) or mesylate (-OMs) group, respectively. These are excellent leaving groups. This conversion occurs without altering the configuration of the chiral center. masterorganicchemistry.com

The resulting (S)-1-butoxypropan-2-yl tosylate can then be subjected to an SN2 reaction with a wide range of nucleophiles (e.g., azides, cyanides, alkoxides). The SN2 reaction proceeds with an inversion of configuration at the chiral center. masterorganicchemistry.com This allows for the stereospecific synthesis of a new chiral compound with an (R) configuration at the C2 position. This two-step sequence (tosylation followed by nucleophilic substitution) is a powerful tool in asymmetric synthesis for creating new, enantiomerically pure compounds from readily available chiral alcohols. ethz.ch

Stereochemical Control in Subsequent Reactions

The (S)-1-butoxypropan-2-ol molecule possesses a single stereocenter at the C2 position of the propanol backbone. In principle, this existing chiral center can exert stereochemical control over subsequent reactions that form new stereocenters, a concept known as substrate-controlled stereoselection. The effectiveness of this control depends on the reaction mechanism and the proximity of the reacting center to the existing stereocenter.

For reactions occurring at the secondary alcohol, the chiral center is directly adjacent, which could theoretically provide a basis for diastereoselectivity. For instance, if the alcohol were used as a nucleophile to attack a prochiral electrophile, the transition states leading to the different diastereomeric products would not be equal in energy. The steric bulk of the butoxy group and the methyl group, arranged in a specific three-dimensional orientation due to the (S)-configuration, would favor one approach of the electrophile over the other. However, without experimental data from peer-reviewed studies, the degree and direction of this facial selectivity for (S)-1-butoxypropan-2-ol remain speculative.

Similarly, if the alcohol were converted into a chiral auxiliary—a chemical entity temporarily incorporated into a substrate to direct the stereochemistry of a reaction—its inherent chirality would be pivotal. After directing the formation of a new stereocenter on the substrate, the auxiliary would be removed. While this is a common strategy in asymmetric synthesis, there is no specific evidence in the searched literature of (S)-1-butoxypropan-2-ol being employed in this capacity.

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives from (S)-1-butoxypropan-2-ol would involve chemical modification of its two primary functional groups: the secondary hydroxyl group and the ether linkage.

Structurally Modified Analogs and Their Potential Applications

Structural modification could involve extending the carbon chain, introducing new functional groups, or altering the butoxy group. For example, the butoxy group could be replaced with other alkoxy groups (e.g., benzyloxy, methoxyethoxy) to modify properties like solubility, boiling point, and polarity. This would typically be achieved not by cleaving the existing ether but by synthesizing the new analog from (S)-propylene oxide and the corresponding alcohol.

Derivatives synthesized from the hydroxyl group could have potential applications as chiral building blocks for pharmaceuticals or agrochemicals. For instance, converting the alcohol to a leaving group (like a tosylate or mesylate) would create a chiral electrophile for SN2 reactions, allowing the introduction of a wide range of nucleophiles with inversion of stereochemistry. The resulting products would be novel chiral ethers, amines, or azides, among others. Again, while these pathways are chemically plausible, specific examples of such derivatives of (S)-1-butoxypropan-2-ol and their applications are not described in the available literature.

Functional Group Interconversions on the Butoxy and Propanol Moieties

Functional group interconversions are fundamental transformations in organic synthesis. For (S)-1-butoxypropan-2-ol, these would primarily target the hydroxyl group of the propanol moiety, as the butoxy group's ether linkage is generally robust and less reactive.

Reactions at the Propanol Moiety:

Oxidation: The secondary alcohol can be oxidized to a ketone, yielding (S)-1-butoxypropan-2-one. Standard oxidizing agents like pyridinium chlorochromate (PCC), or Swern and Dess-Martin oxidations would be suitable. This transformation converts the chiral alcohol into a chiral ketone.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions would form chiral esters. For example, Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst. This reaction is an equilibrium process.

Etherification: The hydroxyl group can be deprotonated with a strong base (e.g., NaH) to form an alkoxide, which can then react with an alkyl halide (Williamson ether synthesis) to form a new ether. This would result in a diether derivative.

Conversion to Halides: The hydroxyl group can be converted to a halide. For example, reaction with thionyl chloride (SOCl₂) could yield (R)-2-chloro-1-butoxypropane, proceeding with an inversion of stereochemistry depending on the reaction conditions (SN2 mechanism).

The following table summarizes these potential transformations. It is important to reiterate that this table is based on general organic chemistry principles, as specific research findings for these reactions on (S)-1-butoxypropan-2-ol were not found.

Table 1: Plausible Functional Group Interconversions of (S)-1-Butoxypropan-2-ol

| Starting Moiety | Reagents | Product Class | Potential Product Name | Reaction Type |

|---|---|---|---|---|

| Propan-2-ol | PCC, CH₂Cl₂ | Ketone | (S)-1-Butoxypropan-2-one | Oxidation |

| Propan-2-ol | Acetic Anhydride (B1165640), Pyridine | Ester | (S)-1-Butoxypropan-2-yl acetate | Esterification |

| Propan-2-ol | 1. NaH; 2. CH₃I | Ether | (S)-2-Methoxy-1-butoxypropane | Williamson Ether Synthesis |

| Propan-2-ol | SOCl₂ | Alkyl Chloride | (R)-2-Chloro-1-butoxypropane | Nucleophilic Substitution |

| Propan-2-ol | TsCl, Pyridine | Tosylate | (S)-1-Butoxypropan-2-yl tosylate | Sulfonylation |

Reactions at the Butoxy Moiety:

The n-butyl ether linkage is chemically stable and not prone to simple interconversions without harsh conditions that would likely affect the rest of the molecule. Ether cleavage typically requires strong acids like HBr or HI at high temperatures, which could lead to a mixture of products and potential racemization.

Advanced Analytical and Spectroscopic Characterization Methodologies for S 1 Butoxypropan 2 Ol

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is a cornerstone for the analysis of chiral compounds, providing the means to separate enantiomers and assess chemical purity. For (S)-1-Butoxypropan-2-ol, both gas and liquid chromatography techniques are employed, each offering distinct advantages.

The separation of enantiomers, or enantioseparation, is achieved by creating a chiral environment where the two enantiomers interact differently, leading to different retention times. This is most commonly accomplished by using a chiral stationary phase (CSP).

Chiral Gas Chromatography (GC): GC is highly effective for the analysis of volatile compounds like 1-Butoxypropan-2-ol. Chiral GC columns, typically capillary columns, are coated with a CSP. For chiral alcohols, derivatized cyclodextrins are among the most common and effective CSPs. gcms.cz The hydroxyl group of (S)-1-Butoxypropan-2-ol can interact with the chiral selectors on the stationary phase through hydrogen bonding, leading to separation from its (R)-enantiomer. To enhance volatility and improve peak shape, the analyte's hydroxyl group can be derivatized, for instance, by acylation, before injection into the GC system. sigmaaldrich.com The choice of cyclodextrin (B1172386) derivative can influence the degree of separation, and method development often involves screening several columns to find the optimal resolution. gcms.cz

Chiral High-Performance Liquid Chromatography (HPLC): HPLC is a powerful alternative, particularly for less volatile compounds or when derivatization is not desirable. Enantioseparation in HPLC is also predominantly achieved using CSPs. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are widely used and have proven effective for a broad range of chiral compounds, including alcohols. nih.gov The separation mechanism involves a combination of interactions, such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral polymer structure. sigmaaldrich.com HPLC offers two primary approaches for chiral separation: the direct method using a CSP, and the indirect method, which involves pre-column derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on a standard achiral column. chiralpedia.commdpi.com

Table 1: Comparison of Chiral GC and HPLC for (S)-1-Butoxypropan-2-ol Analysis

| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |

| Typical CSPs | Derivatized cyclodextrins. | Polysaccharide derivatives (cellulose, amylose), Pirkle-type phases. |

| Analyte State | Must be volatile and thermally stable. Derivatization may be required. sigmaaldrich.com | Soluble in the mobile phase. Can be used for a wider range of compounds. |

| Advantages | High resolution, speed, sensitivity (especially with FID). | High versatility, wide applicability, non-destructive, easy sample recovery. |

| Considerations | Requires analyte volatility; thermal degradation is a possibility. | Higher solvent consumption; potentially lower resolution than capillary GC. |

The choice of detector is critical for sensitivity and selectivity in chromatographic analysis.

Flame Ionization Detection (FID): The Flame Ionization Detector is a widely used detector in GC due to its high sensitivity, broad linear range, and general response to nearly all organic compounds. wikipedia.org The FID operates by pyrolyzing the eluting compounds in a hydrogen-air flame, which produces ions. chromatographyonline.com These ions are collected by an electrode, generating a current proportional to the mass of the carbon-based analyte. chromatographyonline.com This makes FID an excellent choice for quantifying the purity and enantiomeric ratio of (S)-1-Butoxypropan-2-ol after successful separation on a chiral GC column. However, the FID provides no structural information and destroys the sample during the detection process. wikipedia.org

Mass Spectrometry (MS): When coupled with chromatography (GC-MS or LC-MS), mass spectrometry serves as a powerful detector that provides both quantitative data and qualitative structural information. mdpi.com As analytes elute from the column, they are ionized, and the mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z). scielo.br This allows for the unambiguous identification of (S)-1-Butoxypropan-2-ol by comparing its mass spectrum to a reference. Furthermore, MS can distinguish the target compound from any co-eluting impurities, providing a higher degree of confidence in purity analysis. frontiersin.orgsigmaaldrich.com

Table 2: Comparison of FID and MS Detectors for Chromatographic Analysis

| Feature | Flame Ionization Detector (FID) | Mass Spectrometry (MS) Detector |

|---|---|---|

| Detection Principle | Measures ions produced during combustion of organic compounds in a hydrogen flame. wikipedia.org | Measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. mdpi.com |

| Information Provided | Quantitative (proportional to mass of carbon). | Quantitative and Qualitative (molecular weight and structural information from fragmentation). |

| Selectivity | Universal for carbon-containing compounds. | Highly selective; can identify specific compounds based on mass. |

| Sensitivity | High (picogram level). | Very high (femtogram to attogram level). |

| Sample Fate | Destructive. | Destructive. |

| Primary Use | Robust quantification of known analytes. | Identification of unknowns, confirmation of identity, and quantification. |

Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment

Spectroscopic techniques are indispensable for confirming the chemical structure and stereochemistry of (S)-1-Butoxypropan-2-ol.

NMR spectroscopy is a primary tool for structural elucidation. For chiral analysis, it can be used to determine enantiomeric purity without requiring chromatographic separation. This is achieved by making the enantiomers chemically non-equivalent in the NMR environment. nih.gov

Two common strategies are employed:

Chiral Derivatizing Agents (CDAs): The chiral analyte, (S)-1-Butoxypropan-2-ol, is reacted with an enantiomerically pure CDA (e.g., Mosher's acid) to form a covalent bond, resulting in a mixture of diastereomers. drpress.org Diastereomers have different physical properties and, therefore, exhibit distinct chemical shifts and coupling constants in the NMR spectrum, allowing for the integration of their unique signals to determine the enantiomeric ratio. springernature.com

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample of the racemic or enantiomerically enriched analyte. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer. nih.gov This interaction induces a slight change in the chemical environment of the enantiomers, leading to the splitting of certain NMR signals into two sets, one for each enantiomer. researchgate.net The relative areas of these separated signals correspond directly to the enantiomeric ratio.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. fu-berlin.de For (S)-1-Butoxypropan-2-ol, these techniques can confirm the presence of the key hydroxyl (-OH) and ether (C-O-C) groups.

The IR spectrum of 1-Butoxypropan-2-ol exhibits several characteristic absorption bands:

A broad, strong band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group, indicating hydrogen bonding. researchgate.net

Strong bands in the 3000-2850 cm⁻¹ region due to C-H stretching vibrations of the alkyl groups.

A strong band around 1100 cm⁻¹ corresponding to the C-O stretching vibrations of both the secondary alcohol and the ether linkage. nist.govnist.gov

Raman spectroscopy provides complementary information and is particularly useful for analyzing symmetric vibrations and skeletal C-C bonds.

Table 3: Key IR Absorption Bands for 1-Butoxypropan-2-ol

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H stretch | Alcohol (-OH) |

| 2959, 2931, 2872 | C-H stretch | Alkyl (-CH₃, -CH₂, -CH) |

| ~1450 | C-H bend | Alkyl (-CH₂, -CH₃) |

| ~1115 | C-O stretch | Ether (C-O-C) & Secondary Alcohol (C-O) |

(Data based on the NIST reference spectrum for 1-Butoxy-2-propanol) nist.govnist.gov

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization. nist.gov For 1-Butoxypropan-2-ol (molar mass: 132.20 g/mol ), the electron ionization (EI) mass spectrum reveals key information.

The molecular ion peak (M⁺), representing the intact molecule, may be observed at m/z 132. However, for alcohols, this peak is often weak or absent. The fragmentation pattern is typically dominated by cleavage alpha (α) to the oxygen atoms, which is a highly favored process.

Key expected fragments for 1-Butoxypropan-2-ol include:

m/z 59: A major peak resulting from the cleavage between the carbon bearing the hydroxyl group and the adjacent CH₂ group, forming the [CH₃CH(OH)]⁺ fragment.

m/z 57: Formation of the butyl cation [C₄H₉]⁺.

m/z 45: A prominent fragment from α-cleavage, corresponding to [CH(OH)CH₃]⁺.

m/z 73: Loss of a propyl group from the butyl chain, resulting in [CH₂OCH₂CH(OH)CH₃]⁺.

m/z 87: Loss of the propyl group from the butoxy side chain.

Analysis of these fragments helps to piece together the molecule's structure, confirming the connectivity of the butoxy group and the propan-2-ol backbone. nist.gov

Table 4: Major Mass Fragments of 1-Butoxy-2-propanol (B1222761) (EI-MS)

| m/z | Proposed Fragment Ion | Description |

|---|---|---|

| 132 | [C₇H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 87 | [C₄H₇O₂]⁺ | M - C₃H₇ (Loss of propyl radical) |

| 73 | [C₄H₉O]⁺ | [CH₂=O-CH₂-CH₂CH₃]⁺ |

| 59 | [C₃H₇O]⁺ | [CH₃-CH=OH]⁺ (α-cleavage) |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 45 | [C₂H₅O]⁺ | [CH₂=OH]⁺ or [CH₃-CH=OH]⁺ fragment |

(Data interpreted from the NIST reference mass spectrum) nist.gov

Optical Rotation and Circular Dichroism for Chirality Assessment

The unequivocal determination of the absolute stereochemistry of a chiral molecule is a critical aspect of its characterization. For (S)-1-Butoxypropan-2-ol, a compound possessing a single stereocenter, advanced spectroscopic techniques such as optical rotation and circular dichroism are indispensable for confirming its enantiomeric identity and purity. These methods rely on the differential interaction of chiral molecules with plane-polarized and circularly polarized light, respectively.

Optical Rotation: A Fundamental Tool for Chirality

Optical rotation is the phenomenon where the plane of polarization of linearly polarized light is rotated upon passing through a sample of a chiral substance. wikipedia.orglibretexts.org This property, known as optical activity, is a hallmark of chiral molecules. pressbooks.pub The measurement of optical rotation is performed using an instrument called a polarimeter. anton-paar.comwikipedia.org

The extent of rotation, denoted by the angle α, is dependent on several factors, including the concentration of the sample, the path length of the light through the sample, the temperature, the solvent, and the wavelength of the light used. libretexts.orgchemeurope.com To establish a standardized measure, the specific rotation [α] is calculated, which is an intrinsic property of a chiral compound. wikipedia.org

The specific rotation is calculated using the following formula for a solution:

[α]Tλ = α / (l × c)

Where:

[α] is the specific rotation

T is the temperature in degrees Celsius

λ is the wavelength of light (commonly the sodium D-line at 589 nm)

α is the observed angle of rotation

l is the path length of the polarimeter tube in decimeters (dm)

c is the concentration of the solution in grams per milliliter (g/mL) or grams per 100 mL. calculatorsconversion.com

For a pure enantiomer, such as (S)-1-Butoxypropan-2-ol, a non-zero specific rotation would be expected. Its enantiomer, (R)-1-Butoxypropan-2-ol, would exhibit a specific rotation of the exact same magnitude but with the opposite sign. libretexts.org A racemic mixture, containing equal amounts of both enantiomers, would have a net optical rotation of zero. youtube.com

While there is no direct theoretical way to predict the sign of rotation for a specific enantiomer (e.g., whether the 'S' configuration will be dextrorotatory (+) or levorotatory (-)), experimental determination provides a crucial identifier. masterorganicchemistry.com The sign and magnitude of the specific rotation are empirical values that serve as a key reference for a particular chiral molecule.

Illustrative Research Findings for (S)-1-Butoxypropan-2-ol

Although specific experimental data for the optical rotation of (S)-1-Butoxypropan-2-ol is not widely published, a hypothetical set of findings would be presented as follows. This table illustrates the type of data generated in a laboratory setting to characterize the compound's optical activity.

| Parameter | Value |

|---|---|

| Specific Rotation [α]20D | -15.8° (Hypothetical Value) |

| Concentration (c) | 1.0 g/100 mL |

| Solvent | Ethanol (B145695) |

| Temperature | 20°C |

| Wavelength (λ) | 589 nm (Sodium D-line) |

| Path Length (l) | 1.0 dm |

This table is for illustrative purposes to demonstrate how experimental data for (S)-1-Butoxypropan-2-ol would be reported.

Circular Dichroism Spectroscopy: A Deeper Insight into Chirality

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. jascoinc.com This differential absorption is only observed in the regions of the electromagnetic spectrum where the molecule has a chromophore, a light-absorbing functional group. libretexts.org The resulting CD spectrum is a plot of this difference in absorption (ΔA) versus wavelength.

For a molecule like (S)-1-Butoxypropan-2-ol, the relevant chromophores are the C-O bonds of the ether and alcohol functional groups. These saturated chromophores typically exhibit absorption in the far-UV region (around 185-200 nm). rsc.org

The output of a CD experiment is a spectrum featuring positive or negative peaks, known as Cotton effects. mgcub.ac.inwikipedia.org A positive Cotton effect indicates that the molecule preferentially absorbs left-circularly polarized light, while a negative Cotton effect signifies a preference for right-circularly polarized light. slideshare.net

The key advantages of CD spectroscopy in chirality assessment include:

High Sensitivity: CD is highly sensitive to the stereochemical environment of the chromophore.

Absolute Configuration: For some classes of molecules, empirical rules or computational methods can be used to correlate the sign of the Cotton effect with the absolute configuration of the stereocenter. chiralabsxl.com

Enantiomeric Purity: The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample. A racemic mixture will be CD silent. nih.gov

Hypothetical Circular Dichroism Data for (S)-1-Butoxypropan-2-ol

The CD spectrum of (S)-1-Butoxypropan-2-ol would be expected to show a Cotton effect in the far-UV region corresponding to the electronic transitions of its oxygen-containing functional groups. The following table provides a hypothetical representation of the data that would be obtained from a CD analysis.

| Parameter | Value |

|---|---|

| Wavelength of Maximum Absorption (λmax) | 192 nm (Hypothetical Value) |

| Sign of Cotton Effect | Negative (Hypothetical) |

| Molar Ellipticity [θ] (deg·cm2/dmol) | -2500 at 192 nm (Hypothetical Value) |

| Solvent | Hexane |

| Concentration | 0.1 mg/mL |

This table is for illustrative purposes to demonstrate how experimental CD data for (S)-1-Butoxypropan-2-ol would be reported.

Applications of S 1 Butoxypropan 2 Ol in Specialized Chemical and Material Science Research

Role as a Chiral Solvent in Asymmetric Synthesis

The presence of a stereogenic center in (S)-1-Butoxypropan-2-ol allows it to be used as a chiral solvent. In asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral product, the solvent can play a crucial role in influencing the stereochemical outcome of a reaction. pharmaguideline.com Chiral solvents create a chiral environment that can differentiate between enantiomeric transition states, leading to an excess of one enantiomer over the other.

The effectiveness of a chiral solvent is determined by its ability to influence the energy difference between the diastereomeric transition states of a reaction. (S)-1-Butoxypropan-2-ol can interact with reactants and catalysts through hydrogen bonding (via its hydroxyl group) and dipole-dipole interactions (via its ether group). These interactions in a chiral environment can stabilize one transition state over another, thereby enhancing enantioselectivity.

Table 1: Hypothetical Influence of a Chiral Solvent on a Prochiral Ketone Reduction

| Property | Description | Potential Effect of (S)-1-Butoxypropan-2-ol |

| Enantioselectivity | The preferential formation of one enantiomer over the other. | The chiral environment created by the solvent can stabilize the transition state leading to one enantiomeric alcohol, resulting in a higher enantiomeric excess (ee). |

| Reaction Rate (Kinetics) | The speed at which the reaction proceeds. | Specific solvation of the reactants and catalyst may either accelerate or decelerate the overall reaction rate compared to an achiral solvent. |

| Diastereomeric Interactions | Interactions between the chiral solvent and the chiral intermediates or transition states. | Formation of transient diastereomeric solvate complexes can lower the activation energy for the pathway to the major enantiomer. |

The ability of a chiral solvent to discriminate between enantiomers is a key area of research. For (S)-1-Butoxypropan-2-ol, this would involve spectroscopic studies, such as NMR spectroscopy, using it as a chiral solvating agent. By dissolving a racemic mixture in an enantiomerically pure solvent like (S)-1-Butoxypropan-2-ol, it is possible to induce different chemical shifts for the two enantiomers, allowing for the determination of enantiomeric purity. The hydroxyl group is pivotal for this, as it can form hydrogen-bonded diastereomeric complexes with the solutes, leading to observable spectral differences.

Utilization as a Chemical Intermediate in Advanced Synthesis

Beyond its role as a solvent, (S)-1-Butoxypropan-2-ol is a valuable chiral building block for the synthesis of more complex molecules. smolecule.com Its defined stereochemistry is transferred to subsequent products, which is a fundamental strategy in the synthesis of enantiomerically pure compounds like pharmaceuticals and agrochemicals. nih.govnih.gov

The hydroxyl group of (S)-1-Butoxypropan-2-ol can be converted into a good leaving group, followed by intramolecular nucleophilic substitution to form a chiral epoxide. This process, often achieved through tosylation and subsequent treatment with a base, would yield (R)-1-butoxy-2,3-epoxypropane. This chiral epoxide is a highly useful intermediate, as the epoxide ring can be opened by a wide range of nucleophiles in a regioselective and stereospecific manner, providing access to a variety of chiral molecules. mdpi.com

Table 2: Synthesis of Chiral Epoxide from (S)-1-Butoxypropan-2-ol

| Starting Material | Reagents | Product | Significance |

| (S)-1-Butoxypropan-2-ol | 1. p-Toluenesulfonyl chloride, Pyridine2. Sodium hydroxide (B78521) (NaOH) | (R)-1-Butoxy-2,3-epoxypropane | A versatile chiral building block for synthesizing complex molecules through ring-opening reactions. |

(S)-1-Butoxypropan-2-ol can be reacted with carboxylic acids, acid anhydrides, or acid chlorides to form chiral ester derivatives. atamanchemicals.com These esters have potential applications as specialty plasticizers, where the chirality could influence polymer properties in novel ways. For instance, reacting (S)-1-Butoxypropan-2-ol with a dicarboxylic acid like phthalic anhydride (B1165640) would produce a chiral diester. google.com Such chiral plasticizers could impart unique properties to polymers like PVC, potentially affecting their flexibility, thermal properties, and interaction with other chiral molecules. mdpi.comhallstarindustrial.com The synthesis typically involves esterification catalyzed by an acid. google.com

The structure of (S)-1-Butoxypropan-2-ol serves as a scaffold for creating new specialty solvents with tailored properties. By modifying either the butyl group or the hydroxyl group, researchers can fine-tune properties such as boiling point, viscosity, and solvency for specific applications. atamanchemicals.com For example, etherification or esterification of the hydroxyl group can alter the polarity and hydrogen-bonding capability of the solvent. This allows for the design of solvents with specific miscibility and compatibility profiles for use in coatings, cleaners, and electronic products, where performance is highly dependent on the solvent's physical properties. who.int

Application in Materials Science Research

(S)-1-Butoxypropan-2-ol, a propylene (B89431) glycol ether, is gaining attention in materials science for its versatile properties and more favorable environmental and safety profile compared to traditional ethylene (B1197577) glycol ethers. Researchers are exploring its utility in diverse applications, from protecting infrastructure to enhancing the performance of advanced coatings.

Investigation as a Sustainable Admixture for Corrosion Protection in Concrete

The corrosion of steel reinforcement is a primary factor in the degradation of concrete structures, leading to significant repair costs and potential structural failure. researchgate.netresearchgate.net This is particularly prevalent in environments with high chloride concentrations, such as marine locations or areas where de-icing salts are used. researchgate.netresearchgate.net The ingress of chloride ions through the concrete's porous structure can break down the passive protective film on the steel rebar, initiating corrosion. researchgate.netresearchgate.net In response, researchers are investigating sustainable and effective corrosion inhibitors that can be added to concrete as an admixture. (S)-1-Butoxypropan-2-ol has emerged as a promising candidate in this field. researchgate.netresearchgate.net Studies have evaluated its efficacy as a non-ionic surfactant corrosion inhibitor for steel rebar in simulated concrete pore solutions containing aggressive chloride levels. researchgate.netresearchgate.net

The effectiveness of (S)-1-Butoxypropan-2-ol as a corrosion inhibitor is attributed to its molecular structure and resulting surfactant properties. Organic inhibitors generally function by forming a monomolecular film at the interface between the metal and the corrosive environment. cortecvci.comcortecvci.com This film acts as a physical barrier, preventing corrosive species from reaching the metal surface.

The mechanism for (S)-1-Butoxypropan-2-ol involves its adsorption onto the surface of the steel rebar. Its amphiphilic nature, with both a hydrophilic hydroxyl group and a hydrophobic butyl ether group, facilitates the formation of a stable, protective layer. cortecvci.comcortecvci.com This adsorbed film can inhibit corrosion through several actions:

Blocking Active Sites: The film covers both anodic (where iron dissolves) and cathodic (where oxygen is reduced) sites on the steel surface, thereby functioning as a mixed-type inhibitor. mdpi.comsika.com

Preventing Chloride Attack: The protective layer serves as a barrier to aggressive chloride ions, preventing them from reaching the steel and breaking down the natural passive oxide layer.

Reducing Permeability: Some inhibitors can also react within the concrete complex to decrease its permeability, further slowing the ingress of corrosive agents. goldenlightpublish.com

The performance of (S)-1-Butoxypropan-2-ol as a corrosion inhibitor has been quantified through various laboratory techniques. Studies employing electrochemical and surface analysis methods provide detailed insights into its protective capabilities in aggressive, chloride-rich environments. researchgate.netresearchgate.net

Electrochemical Studies: Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used to measure the corrosion rate of rebar. researchgate.netcortecvci.comnih.gov Potentiodynamic polarization scans measure the current response to a changing potential, allowing for the determination of the corrosion current density (i_corr). EIS analyzes the impedance of the steel-concrete system to electrical current at various frequencies, which can be used to calculate the charge transfer resistance (R_ct), a measure of the resistance to corrosion reactions. cortecvci.com

Research on 1-Butoxypropan-2-ol in a simulated concrete pore solution with 3.5% NaCl demonstrated significant improvements in corrosion resistance over a 60-day period. researchgate.netresearchgate.net

Table 1: Performance of 1-Butoxypropan-2-ol as a Corrosion Inhibitor

| Parameter | Result | Source |

|---|---|---|

| Inhibition Efficiency | 97% | researchgate.net |

| Reduction in Corrosion Current Density | 90% | researchgate.netresearchgate.net |

| Increase in Charge Transfer Resistance | 90% | researchgate.netresearchgate.net |

| Reduction in Gravimetric Weight Loss | 80% | researchgate.netresearchgate.net |

Surface Morphological Studies: Scanning Electron Microscopy (SEM) is employed to visually inspect the surface of the steel rebar after exposure to the corrosive environment. researchgate.netresearchgate.net In the absence of an inhibitor, the steel surface shows significant pitting and degradation due to chloride-induced corrosion. In contrast, SEM analysis of rebar protected with 1-Butoxypropan-2-ol confirmed improved passivation and a significantly more intact and protected surface, validating the electrochemical findings. researchgate.netresearchgate.net

Role in the Formulation of Advanced Coating Systems (e.g., coalescing agent for latex coatings)

(S)-1-Butoxypropan-2-ol serves a critical function in the formulation of water-based latex coatings as a coalescing agent. atamanchemicals.com Latex paints consist of polymer particles dispersed in water. specialchem.com For a durable, protective film to form after the paint is applied, these discrete particles must fuse into a continuous, uniform layer in a process called coalescence. specialchem.comcoatingsworld.com

This process is highly dependent on the application temperature relative to the polymer's glass transition temperature (Tg), often expressed as the minimum film-forming temperature (MFFT). specialchem.com If the drying temperature is below the MFFT, the polymer particles remain hard, and the resulting film will be brittle and cracked. specialchem.comcoatingsworld.com

Coalescing agents act as temporary plasticizers for the polymer particles. specialchem.com (S)-1-Butoxypropan-2-ol, with its excellent solvency for a variety of coating resins like acrylics, styrene-acrylics, and polyvinylacetates, effectively lowers the MFFT. atamanchemicals.comresearchgate.net This allows the polymer particles to soften and merge into a coherent film at ambient temperatures. specialchem.com After the film has formed, the coalescing agent, being a volatile organic compound, gradually evaporates, and the film regains its intended hardness and durability. google.com The mutual solvency of propylene glycol ethers makes them particularly valuable as both coalescing and coupling agents in coating formulations. researchgate.netepa.gov

Potential in Polymer Synthesis and Modification

Beyond its application as a solvent or additive, (S)-1-Butoxypropan-2-ol possesses potential as a building block in polymer chemistry. Its chemical structure, featuring a reactive secondary hydroxyl (-OH) group, allows it to participate in various polymerization reactions. atamanchemicals.comhaihangindustry.com

This functionality makes it a candidate for use as:

A Monomer or Co-monomer: It can be incorporated into polymer chains through reactions characteristic of alcohols, such as esterification or urethane (B1682113) formation. This could be applied in the synthesis of polyesters and polyurethanes to modify their properties.

A Chain Modifier or Terminator: In certain polymerization processes, it could be used to control the molecular weight or to add specific end-groups to the polymer chain, thereby tailoring the final properties of the material.

A Chemical Intermediate: It can serve as a starting material for the synthesis of other molecules, such as epoxides or acid ester derivatives, which can then be used as monomers or plasticizers. atamanchemicals.com

It is also utilized as a solvent in the production and application of materials based on cellulose (B213188) and acrylates. haihangindustry.com

Theoretical and Computational Investigations of S 1 Butoxypropan 2 Ol

Molecular Modeling and Conformational Analysis

Molecular modeling serves as a powerful tool to explore the three-dimensional structure and dynamics of (S)-1-Butoxypropan-2-ol at an atomic level. These computational techniques allow for the examination of conformational landscapes and electronic properties that govern the molecule's behavior.

The presence of a flexible butoxy group and a chiral center in (S)-1-Butoxypropan-2-ol gives rise to a variety of possible conformations. Computational studies on similar ether alcohols have shown that intramolecular hydrogen bonding plays a significant role in determining the most stable conformations. For alkoxypropanols, the formation of intermolecular hydrogen bonds is more favorable when the molecules are in gauche conformations. tandfonline.com

The stability of different conformers is determined by a delicate balance of steric hindrance, electrostatic interactions, and intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen. While specific studies on (S)-1-Butoxypropan-2-ol are not extensively available, research on related ether alcohols, such as 3-butoxypropanol and 4-propoxybutanol, indicates that intramolecular hydrogen bonding is a major stabilizing factor. mdpi.com

| Conformer Type | Key Dihedral Angle | Dominant Stabilizing Interaction | Predicted Relative Stability |

|---|---|---|---|

| Gauche | O-C-C-O (~60°) | Intramolecular Hydrogen Bonding | High |

| Anti | O-C-C-O (~180°) | Minimized Steric Hindrance | Moderate |

| Eclipsed | O-C-C-O (~0°) | - | Low (Transition State) |

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), provide detailed information about the electronic structure of (S)-1-Butoxypropan-2-ol. These calculations can determine properties like the distribution of electron density, molecular orbital energies, and electrostatic potential.

For the related compound propylene (B89431) glycol ethyl ether (PGEE), DFT calculations with the B3LYP functional and 6-31G(d) basis set have been used to optimize geometries and study reaction pathways. ekb.egresearchgate.net Similar calculations for (S)-1-Butoxypropan-2-ol would reveal the locations of electron-rich and electron-deficient sites, which are crucial for understanding its reactivity. The hydroxyl group's oxygen is expected to be a site of high electron density, making it a prime location for electrophilic attack, while the hydrogen of the hydroxyl group is electrophilic.

| Property | Description | Typical Calculated Value (Arbitrary Units) |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -0.25 to -0.35 |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | 0.05 to 0.15 |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2.0 to 3.0 Debye |

Mechanistic Insights into Chemical Reactions

Computational chemistry offers a window into the intricate details of chemical reactions, allowing for the exploration of reaction mechanisms, transition states, and the prediction of product selectivity.

Theoretical studies on the dissociation of propylene glycol ethyl ether have identified various reaction pathways and their corresponding activation energies. ekb.egresearchgate.net For example, the formation of ethanol (B145695) and acetone (B3395972) from PGEE was found to have an activation barrier of 279 kJ mol-1. ekb.egresearchgate.net In bimolecular reactions with 1-butanol, the production of H2 and butanal was identified as a plausible pathway with a lower activation energy. ekb.egresearchgate.net

In the synthesis of propylene glycol ethers from propylene oxide and an alcohol, computational studies can elucidate the catalytic role of acids or bases. researchgate.netacs.org DFT calculations have been employed to understand the synergistic catalytic effect in the direct synthesis of propylene glycol methyl ether, showing how different active sites on a catalyst can influence the reaction. rsc.org

By comparing the activation energies of different potential reaction pathways, computational models can predict the most likely products of a reaction. For instance, in the synthesis of propylene glycol methyl ether, it was found that a solid base with moderate strength, like MgO, facilitates the formation of the desired product. researchgate.net

Computational methods can also be used to optimize reaction conditions to improve yield and selectivity. For the synthesis of propylene glycol butyl ether, a Box-Behnken design method was used to optimize parameters such as reaction temperature, alcohol-to-alkane ratio, and catalyst concentration, leading to a maximum yield of 85.91%. acs.org

Simulation of Intermolecular Interactions in Solvent Applications

(S)-1-Butoxypropan-2-ol's utility as a solvent is largely determined by its interactions with other molecules. Molecular dynamics (MD) simulations are particularly well-suited for studying these complex intermolecular forces.

Alkoxypropanols are known to self-associate via intra- and/or intermolecular hydrogen bonds. tandfonline.com The addition of another solvent can disrupt this self-associated structure, leading to interactions between the alkoxypropanol and the solvent molecules through dipole-dipole forces and hydrogen bonding. tandfonline.com

MD simulations of propylene glycol in binary mixtures with water have shown that propylene glycol can regulate the stability of the water's micro-network. chemrxiv.orgresearchgate.net These simulations reveal that the translational and rotational mobility of water molecules can be hindered in the presence of high concentrations of propylene glycol, which influences the solubility of other substances in the mixture. chemrxiv.orgresearchgate.net Such studies provide a molecular-level understanding of how (S)-1-Butoxypropan-2-ol functions as a co-solvent and coupling agent in various formulations.

Modeling of Adsorption Mechanisms in Corrosion Inhibition

Theoretical and computational investigations play a crucial role in elucidating the mechanisms by which corrosion inhibitors, such as (S)-1-Butoxypropan-2-ol, adsorb onto metal surfaces. These studies provide molecular-level insights that are often difficult to obtain through experimental methods alone. By employing quantum chemical calculations and molecular dynamics simulations, researchers can predict the adsorption behavior and inhibitory performance of organic molecules.

The primary mechanism of corrosion inhibition by organic compounds involves the formation of a protective film on the metal surface, which acts as a barrier to corrosive agents. nih.gov This film is established through the adsorption of the inhibitor molecules onto the metal. The adsorption process itself can be categorized as either physisorption, chemisorption, or a combination of both. nih.gov

Physisorption: This process involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. nih.gov

Chemisorption: This type of adsorption is characterized by the sharing or transfer of charge from the inhibitor molecule to the metal surface, resulting in the formation of a coordinate-type bond. nih.gov Organic compounds containing heteroatoms with lone pairs of electrons, such as the oxygen atoms in (S)-1-Butoxypropan-2-ol, are particularly effective due to their ability to form these bonds with the vacant d-orbitals of metal atoms. mdpi.com

Quantum Chemical Studies

Quantum chemical calculations, often performed using Density Functional Theory (DFT), are instrumental in understanding the relationship between the molecular structure of an inhibitor and its efficiency. springerprofessional.de These calculations can determine several key electronic properties that govern the adsorption process.

Key quantum chemical parameters include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the unoccupied d-orbitals of the metal, enhancing the adsorption process. sciencepub.net

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a higher capacity of the molecule to accept electrons from the metal surface. sciencepub.net

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with increased inhibition efficiency.

Dipole Moment (μ): A higher dipole moment can increase the adhesion of the inhibitor to the metal surface.

Mulliken Charges: These calculations help to identify the specific atoms in the molecule (the active centers) that are most likely to be involved in the adsorption process by donating or accepting electrons. For (S)-1-Butoxypropan-2-ol, the oxygen atoms are the expected active centers.

Hypothetical quantum chemical parameters for (S)-1-Butoxypropan-2-ol are presented below:

| Parameter | Calculated Value |

|---|---|

| EHOMO | -8.5 eV |

| ELUMO | 1.2 eV |

| Energy Gap (ΔE) | 9.7 eV |

| Dipole Moment (μ) | 2.1 Debye |

Adsorption Isotherm Modeling

To understand the interaction between the inhibitor and the metal surface, experimental data are often fitted to various adsorption isotherms. The Langmuir adsorption isotherm is commonly used, which assumes the formation of a monolayer of the inhibitor on the metal surface. nih.govresearchgate.net The degree of surface coverage (θ) is a critical factor in determining the effectiveness of the inhibitor.

The Langmuir isotherm is described by the equation:

C / θ = 1 / Kads + C

Where:

C is the concentration of the inhibitor.

θ is the degree of surface coverage.

Kads is the equilibrium constant of the adsorption process.

From the Kads value, the standard free energy of adsorption (ΔG°ads) can be calculated using the following equation:

ΔG°ads = -RT ln(55.5 Kads)

The magnitude and sign of ΔG°ads provide insight into the nature of the adsorption. Generally, values around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. nih.gov Values between these two figures point to a mixed-mode adsorption mechanism.

A hypothetical analysis of the adsorption of (S)-1-Butoxypropan-2-ol on a metal surface in an acidic medium is presented in the table below.

| Inhibitor Concentration (mol/L) | Surface Coverage (θ) | Kads (L/mol) | ΔG°ads (kJ/mol) |

|---|---|---|---|

| 0.001 | 0.75 | 3000 | -29.5 |

| 0.005 | 0.94 | ||

| 0.01 | 0.97 | ||

| 0.05 | 0.99 |

The hypothetical ΔG°ads value of -29.5 kJ/mol suggests that the adsorption of (S)-1-Butoxypropan-2-ol on the metal surface likely involves a combination of both physisorption and chemisorption.

Environmental Behavior and Degradation Studies of S 1 Butoxypropan 2 Ol

Atmospheric Fate and Degradation Pathways

Once released into the atmosphere, (S)-1-Butoxypropan-2-ol is subject to degradation primarily through photochemical reactions.